

IL17A-IN-1 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	IL17A-IN-1	
Cat. No.:	B12367954	Get Quote

Application Notes and Protocols: IL17A-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction **IL17A-IN-1** is an orally active, small-molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] Dysregulation of the IL-17A signaling pathway is a key driver in numerous inflammatory and autoimmune disorders.[2] **IL17A-IN-1** functions as a protein-protein interaction (PPI) inhibitor, binding to the central cavity of the IL-17A homodimer. [2] Due to its mechanism of action and oral bioavailability, **IL17A-IN-1** is a valuable tool for investigating the role of IL-17A in diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in certain cancers.[1]

Physical and Chemical Properties

IL17A-IN-1 is a powder that should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[3]

Table 1: Solubility of IL17A-IN-1

Solvent Concentration Molar Concent	Notes cration
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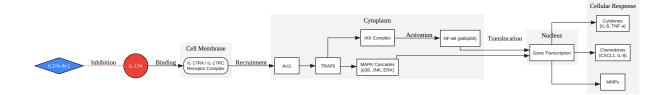
| DMSO | 250 mg/mL | 426.25 mM | Sonication is recommended to aid dissolution.[3] |



Mechanism of Action and Signaling Pathway

Interleukin-17A is a key cytokine produced primarily by T helper 17 (Th17) cells and other immune cells.[4][5] It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of target cells like fibroblasts, endothelial cells, and epithelial cells.[5][6]

Upon ligand binding, the receptor complex recruits the adaptor protein Act1 via its SEFIR domain.[4] Act1, in turn, recruits and activates TRAF6, an E3 ubiquitin ligase.[4] This initiates downstream signaling cascades, most notably the activation of the NF-κB and MAPK (p38, JNK, ERK) pathways.[5][7] The activation of these pathways leads to the transcription and release of a host of pro-inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines that recruit neutrophils (e.g., CXCL1, IL-8), and matrix metalloproteinases.[5][6][8] **IL17A-IN-1** inhibits these downstream effects by binding directly to the IL-17A cytokine and preventing it from engaging its receptor.



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Caption: IL-17A Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions



This protocol describes the preparation of a high-concentration stock solution of **IL17A-IN-1** for use in in vitro and in vivo experiments.

Materials:

- IL17A-IN-1 powder
- Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Sonicator bath

Procedure:

- Equilibrate the IL17A-IN-1 vial to room temperature before opening to prevent moisture condensation.
- Aseptically weigh the desired amount of IL17A-IN-1 powder.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight). The maximum recommended solubility in DMSO is 250 mg/mL.[3]
- Vortex the solution briefly to mix.
- Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
- Visually inspect the solution to confirm there is no undissolved particulate matter.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.[3]

Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically \leq 0.5%).



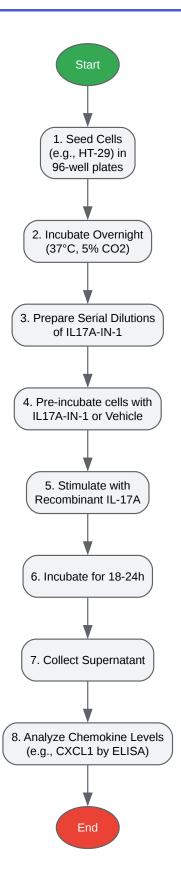
Protocol 2: In Vitro IL-17A-Induced Chemokine Secretion Assay

This protocol provides a general method for evaluating the potency of **IL17A-IN-1** in a cell-based assay by measuring the inhibition of IL-17A-induced chemokine production.

Materials:

- HT-29 or HeLa cells[1][3]
- Appropriate cell culture medium and supplements
- Recombinant Human IL-17A
- IL17A-IN-1 DMSO stock solution (from Protocol 1)
- Assay plates (e.g., 96-well flat-bottom)
- ELISA or HTRF kit for detecting human CXCL1 (Gro-α) or IL-8





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Caption: Workflow for *In Vitro* Cell-Based Assay.



Procedure:

- Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight.
- Compound Preparation: Prepare serial dilutions of the IL17A-IN-1 stock solution in cell culture medium. Also prepare a vehicle control (medium with the same final DMSO concentration).
- Inhibitor Treatment: Remove the old medium from the cells and add the prepared dilutions of **IL17A-IN-1** or vehicle control. Pre-incubate for 1-2 hours at 37°C.
- Stimulation: Add recombinant human IL-17A to all wells (except for the unstimulated control) to a final concentration known to elicit a robust chemokine response (e.g., 10-50 ng/mL).
- Incubation: Incubate the plate for 18-24 hours at 37°C.
- Analysis: Collect the cell culture supernatants. Measure the concentration of CXCL1 or IL-8
 using a commercially available ELISA or HTRF kit according to the manufacturer's
 instructions.
- Data Processing: Calculate the percent inhibition for each concentration of **IL17A-IN-1** relative to the vehicle-treated, IL-17A-stimulated control. Plot the results to determine the IC₅₀ value.

Protocol 3: In Vivo Pharmacodynamic (PD) Model

This protocol is based on a published mouse model to assess the in vivo efficacy of **IL17A-IN-1** by measuring its ability to inhibit IL-17A-induced CXCL1 secretion.[1]

Materials:

- C57BL/6 mice[1]
- IL17A-IN-1
- Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water)

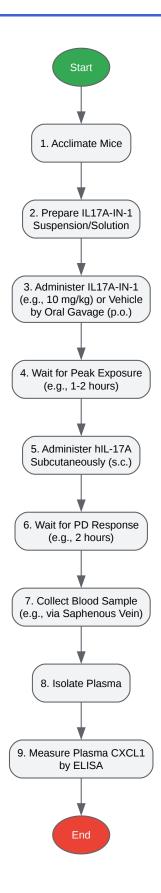






- Recombinant Human IL-17A
- Sterile PBS
- Oral gavage needles
- Blood collection supplies (e.g., heparinized capillary tubes)





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Caption: Workflow for *In Vivo* Pharmacodynamic Model.



Procedure:

- Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
- Formulation: Prepare a homogenous suspension of **IL17A-IN-1** in the chosen vehicle. Sonication may be required.
- Dosing: Administer **IL17A-IN-1** (e.g., 10 mg/kg) or vehicle to the mice via oral gavage (p.o.). [1]
- IL-17A Challenge: At a predetermined time point after dosing (e.g., 1-2 hours, to coincide with expected peak plasma concentration), administer recombinant human IL-17A via subcutaneous (s.c.) injection to induce CXCL1 secretion.[1]
- Blood Collection: At the time of peak CXCL1 response (e.g., 2 hours post-IL-17A challenge),
 collect blood samples into heparinized tubes.
- Plasma Isolation: Centrifuge the blood samples to separate the plasma.
- Analysis: Measure the concentration of mouse CXCL1 in the plasma samples using a commercially available ELISA kit.
- Data Processing: Compare the plasma CXCL1 levels in the IL17A-IN-1-treated group to the vehicle-treated group to determine the percent inhibition.

Data Summary

Table 2: In Vitro Activity of IL17A-IN-1

Assay Type	Cell Line	Endpoint	IC50	Reference
Alphascreen	-	IL-17A Inhibition	<9.45 nM	[3]
Cell-based	HT-29	IL-17A Inhibition	9.3 nM	[3]

| Cell-based | HeLa | IL-17A Inhibition | 5 nM (0.005 μ M) |[1] |



Table 3: In Vivo Activity of IL17A-IN-1

Animal	Dose &	Challenge	Endpoint	Result	Reference
Model	Route				

| C57BL/6 Mouse | 10 mg/kg, p.o. (single dose) | Recombinant hIL-17A (s.c.) | Plasma CXCL1 Secretion | 53% Inhibition |[1] |

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